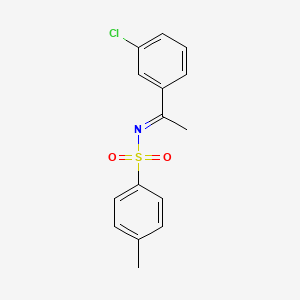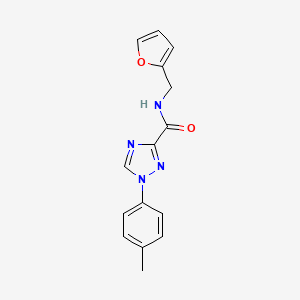
N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2-furylmethylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under suitable conditions to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the reaction temperature is maintained between 0°C to room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction can produce furylmethylamine.
Scientific Research Applications
N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furylmethyl and methylphenyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(2-furylmethyl)-2-{4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide
Uniqueness
Compared to similar compounds, N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of the triazole ring with furylmethyl and methylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-11-4-6-12(7-5-11)19-10-17-14(18-19)15(20)16-9-13-3-2-8-21-13/h2-8,10H,9H2,1H3,(H,16,20) |
InChI Key |
BUHZFUGERIMMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
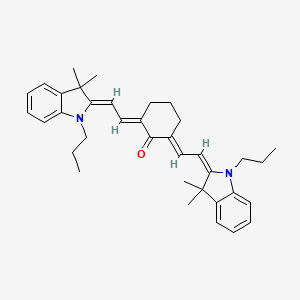
![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
![3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)
![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13366623.png)

![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13366643.png)
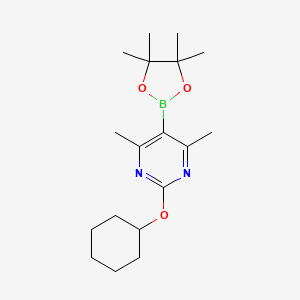
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366653.png)
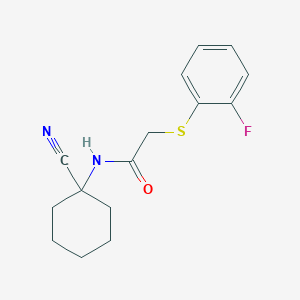
![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)
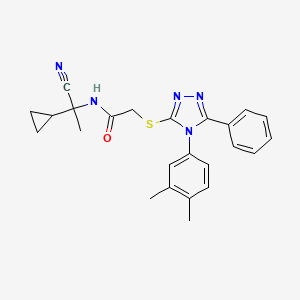
![N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide](/img/structure/B13366664.png)
